REACTION_SMILES
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[Al+3:2].[CH3:12][c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1.[Cl-:1].[Cl-:3].[Cl-:4].[Cl:5][CH2:6][CH2:7][CH2:8][C:9](=[O:10])[Cl:11]>>[Cl:5][CH2:6][CH2:7][CH2:8][C:9](=[O:10])[c:16]1[cH:15][cH:14][c:13]([CH3:12])[cH:18][cH:17]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)CCCCl
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Name
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|
Type
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product
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Smiles
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Cc1ccc(C(=O)CCCCl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |